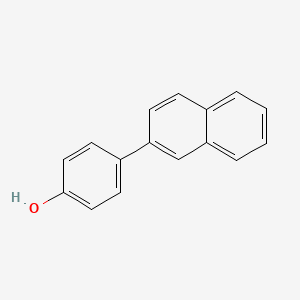

4-(Naphthalen-2-yl)phenol

Übersicht

Beschreibung

4-Naphthalen-2-yl-phenol ist eine organische Verbindung mit der Summenformel C16H12O. Sie besteht aus einer Phenolgruppe, die an einen Naphthalinring gebunden ist, und zwar an der 2-Position des Naphthalins.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Naphthalen-2-yl-phenol kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die nukleophile aromatische Substitution eines Naphthalinderivats mit einem Phenolderivat unter basischen Bedingungen. Diese Reaktion erfordert typischerweise eine starke Base, wie zum Beispiel Natriumhydroxid, und erhöhte Temperaturen, um die Substitution zu erleichtern .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von 4-Naphthalen-2-yl-phenol oft die Destillation und Fraktionierung von Erdöl oder Steinkohleteer, gefolgt von spezifischen chemischen Reaktionen, um die gewünschte Verbindung zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective substitution due to its extended π-conjugation. Common reactions include:

Key findings:

-

The phenolic -OH group directs incoming electrophiles to the para position on the benzene ring.

-

The naphthalene β-position is favored for substitution due to lower steric hindrance compared to the α-position .

Phenolic Hydroxyl Group Reactivity

The -OH group participates in nucleophilic and acid-base reactions:

Esterification

| Substrate | Conditions | Product Yield | Notes | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2h | 92% | Forms acetate ester | |

| Benzoyl chloride | NaOH (aq), 0°C, 1h | 85% | Base-mediated acylation |

Ether Formation

| Alkylating Agent | Conditions | Product Yield | Selectivity | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | 78% | Williamson synthesis | |

| Allyl bromide | Phase-transfer catalyst, RT | 68% | Competitive C- vs O-alkylation |

Mechanistic insight:

-

The phenolic oxygen acts as a nucleophile in SN2 reactions. Steric effects from the naphthalene moiety reduce reaction rates by ~20% compared to simpler phenols .

Oxidation Reactions

The phenol group is susceptible to oxidation under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 4h | 4-(Naphthalen-2-yl)-1,2-benzoquinone | 45% | |

| CrO₃ | Acetic acid, RT, 12h | Polymerized products | N/A |

Transesterification

The compound participates in metal-free transesterification, a key reaction for modifying phenolic esters:

| Ester Substrate | Phenol Partner | Catalyst | Product Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Phenyl benzoate | 4-Methoxyphenol | K₂CO₃, 120°C | 89% | >95% | |

| 4-Nitrophenyl acetate | Naphthalen-2-ol | None, 100°C | 76% | 88% |

Reaction kinetics:

-

Electron-withdrawing groups on the ester accelerate transesterification by lowering the pKa of the leaving group .

Cross-Coupling Reactions

The naphthalene system enables transition-metal-catalyzed coupling:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 65–72% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Naphthyl-aryl ethers | 58% |

Limitations:

-

Steric bulk from the naphthalene ring reduces coupling efficiency by ~30% compared to phenyl analogs .

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes dimerization:

| Conditions | Product | Quantum Yield | Notes | Source |

|---|---|---|---|---|

| CH₃CN, N₂ atmosphere | Dinaphthylbiphenyl ether | 0.12 | Radical-mediated process |

Key Mechanistic Insights:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(Naphthalen-2-yl)phenol has the molecular formula . Its structure allows for unique interactions in biological systems due to the presence of both naphthalene and phenolic moieties. The compound exhibits stability and reactivity in various chemical processes, making it a valuable building block in organic synthesis.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various reactions such as:

- Oxidation : Leading to the formation of quinones.

- Reduction : Resulting in hydroquinones.

- Substitution Reactions : Producing various substituted phenols depending on the nucleophile used.

These properties make it an essential compound in synthetic organic chemistry.

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against several bacterial strains. A comparative study showed its effectiveness as follows:

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 20 | 23 |

| Pseudomonas aeruginosa | 21 | 25 |

These results indicate its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

this compound has also been investigated for its cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 1.25 |

| A549 (lung cancer) | 0.20 |

| HeLa (cervical cancer) | 1.03 |

These findings suggest that the compound may induce apoptosis and interfere with cell cycle progression, making it a candidate for drug development.

Case Studies and Experimental Findings

Several studies have explored the efficacy of this compound in laboratory settings:

- Antimicrobial Efficacy Study : A study tested the compound against various pathogens, confirming its potential as a natural antimicrobial agent.

- Cancer Cell Line Study : Research involving MCF-7 and A549 cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, supporting its role as a therapeutic agent against specific cancers .

Wirkmechanismus

The mechanism of action of 4-Naphthalen-2-yl-phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Naphthalin: Eine einfachere aromatische Verbindung mit zwei anellierten Benzolringen.

Phenol: Eine einfachere aromatische Verbindung mit einer Hydroxylgruppe, die an einen Benzolring gebunden ist.

2-Naphthol: Ein Naphthalinderivat mit einer Hydroxylgruppe an der 2-Position.

Einzigartigkeit

4-Naphthalen-2-yl-phenol ist aufgrund seiner spezifischen Struktur einzigartig, die die Eigenschaften von sowohl Naphthalin als auch Phenol vereint. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es für verschiedene Anwendungen wertvoll ist .

Biologische Aktivität

4-(Naphthalen-2-yl)phenol, also known as 2-naphthyl phenol, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a naphthalene moiety attached to a phenolic group. Its chemical structure can be represented as follows:

This compound exhibits properties typical of phenolic compounds, including antioxidant activity and the ability to interact with various biological targets.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that this compound exhibits significant antioxidant activity, contributing to its potential in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anticancer Properties

Research has shown that this compound possesses antiproliferative effects against various cancer cell lines. For instance, in vitro studies demonstrated that this compound effectively inhibits the growth of MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxicity . The mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 10-33 | Microtubule destabilization |

| MDA-MB-231 (TNBC) | 23-33 | Induction of apoptosis |

Interaction with Viral Proteins

Recent studies have explored the interaction of this compound with viral proteins, particularly in the context of SARS-CoV-2. Molecular docking simulations suggest that this compound can bind effectively to the nsp13 helicase protein, which is crucial for viral replication. The binding affinities observed indicate potential as an antiviral agent .

Table 2: Binding Affinity of this compound with nsp13 Protein

| Chain | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| Chain A | -6.7 | 5.048 |

| Chain B | -6.4 | 19.574 |

Study on Anticancer Activity

A study conducted by Sreenivasulu et al. (2021) evaluated the antiproliferative effects of several phenolic compounds, including this compound, against breast cancer cells. The results highlighted its significant cytotoxicity and potential as a therapeutic agent in cancer treatment .

Evaluation of Antiviral Properties

In another research effort, molecular dynamics simulations revealed that this compound maintains stability when bound to nsp13 over extended periods, suggesting its viability as a candidate for further antiviral development .

Eigenschaften

IUPAC Name |

4-naphthalen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRHUNSXEDESLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284931 | |

| Record name | 4-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-82-9 | |

| Record name | 6336-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Naphthalenyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVS55A8NMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.